Cas no 101080-17-5 (5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide)
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 1H-Pyrazole-4-carboxamide,5-amino-1,3-dimethyl-
- 1H-Pyrazole-4-carboxamide,5-amino-1,3-dimethyl-(9CI)
- 5-Amino-1,3-dimethyl-1H-pyrazol-4-carbonsaeure-amid
- 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid amide
- 5-amino-4-carbamoyl-1,3-dimethylpyrazole
- aminodimethylpyrazolecarboxamide
- ANW-56284
- CTK8B7050
- RSC007683
- RSCBB000040
- SureCN2192189
- FT-0681693
- SY123661
- DTXSID60442982
- CS-0034827
- AM802832
- BEA08017
- AKOS004121363
- J-516650
- MFCD11111852
- 1H-Pyrazole-4-carboxamide, 5-amino-1,3-dimethyl-
- SCHEMBL2192189
- LD-0709
- 5-amino-1,3-dimethylpyrazole-4-carboxamide
- 101080-17-5
- DB-268002
-
- MDL: MFCD11111852
- Inchi: 1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11)
- InChI Key: CCXYHAGBWDDQON-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)=NN(C)C=1N)N
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 86.9Ų
Experimental Properties
- PSA: 86.93000
- LogP: 0.69110
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003610-1g |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide |
101080-17-5 | 95% | 1g |
$200.56 | 2023-09-04 | |
| Alichem | A049003610-5g |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide |
101080-17-5 | 95% | 5g |
$423.72 | 2023-09-04 | |
| Alichem | A049003610-25g |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide |
101080-17-5 | 95% | 25g |
$1003.80 | 2023-09-04 | |
| Fluorochem | 217457-25g |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide |
101080-17-5 | 95% | 25g |
£1076.00 | 2022-03-01 | |
| Chemenu | CM188638-5g |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide |
101080-17-5 | 95% | 5g |
$496 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054226-500mg |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide |
101080-17-5 | >95% | 500mg |
2274.0CNY | 2021-07-13 | |
| TRC | A597100-50mg |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide |
101080-17-5 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A597100-100mg |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide |
101080-17-5 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A597100-500mg |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide |
101080-17-5 | 500mg |
$ 185.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054226-500mg |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide |
101080-17-5 | >95% | 500mg |
2274CNY | 2021-05-07 |
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Suppliers
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Introduction to 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS No. 101080-17-5)
5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, identified by its CAS number 101080-17-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its versatility in drug design due to its ability to engage in multiple pharmacophoric interactions. The structural features of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, particularly the presence of both amino and carboxamide functional groups, make it a promising candidate for further exploration in the development of novel therapeutic agents.
The significance of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide lies in its potential applications across various biological and chemical domains. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex molecules, which are being investigated for their pharmacological properties. The compound's ability to serve as a building block for drug candidates is particularly intriguing, given the increasing demand for innovative therapeutic solutions in the face of emerging challenges such as antibiotic resistance and chronic diseases.
In the realm of medicinal chemistry, 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide has been studied for its interactions with biological targets. The pyrazole core is known to exhibit binding affinity with enzymes and receptors, making it a valuable scaffold for designing molecules that can modulate biological pathways. Specifically, research has focused on its potential as an inhibitor or activator of enzymes involved in metabolic disorders and inflammatory responses. The carboxamide group, in particular, has been shown to enhance binding interactions due to its ability to form hydrogen bonds and participate in hydrophobic interactions.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide for their biological activity. High-throughput virtual screening (HTVS) and molecular docking studies have been instrumental in identifying novel drug candidates by predicting their binding modes to target proteins. These computational approaches have not only accelerated the drug discovery process but also provided insights into the structural optimization of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives to enhance their pharmacological efficacy.
The synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have improved the accessibility of this compound, allowing for larger-scale production necessary for preclinical and clinical studies. The development of greener synthetic routes has also been a focus area, with researchers exploring catalytic processes that minimize waste and energy consumption.
In clinical research, 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide has been evaluated in various disease models to assess its therapeutic potential. Preclinical studies have demonstrated its efficacy in modulating pathways associated with neurological disorders, cancer, and autoimmune diseases. The compound's ability to cross the blood-brain barrier has made it particularly attractive for neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its anti-inflammatory properties have been explored in models of rheumatoid arthritis and other chronic inflammatory diseases.
The future directions for research on 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide include further exploration of its mechanism of action and identification of potential side effects through rigorous toxicological studies. Combination therapies involving this compound with other drugs are also being investigated to enhance therapeutic outcomes. The integration of artificial intelligence (AI) into drug discovery pipelines has opened new avenues for optimizing 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide derivatives by predicting their pharmacokinetic profiles and adverse effects.
The broader impact of compounds like 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide extends beyond individual therapeutic applications. They serve as valuable tools for understanding fundamental biological processes and developing new paradigms in drug design. As research continues to uncover new aspects of their pharmacological properties, these compounds are expected to play a crucial role in addressing unmet medical needs and improving patient care.
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